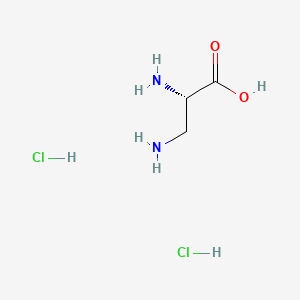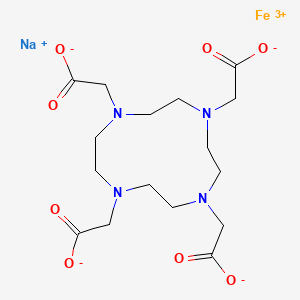
Iron DOTA Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron DOTA Sodium Salt is a coordination compound where iron is complexed with the tetraazacyclododecanetetraacetic acid (DOTA) ligand. The DOTA ligand acts as a chelating agent, forming stable complexes with metal ions such as iron due to its multidentate coordination sites . This compound has gained prominence in scientific research for its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Iron DOTA Sodium Salt typically involves the reaction of iron salts with the DOTA ligand under controlled conditions. The process generally includes:
- Dissolving the DOTA ligand in water.
- Adding an iron salt, such as iron(III) chloride, to the solution.
- Adjusting the pH to facilitate the formation of the complex.
- Purifying the resulting compound through crystallization or other separation techniques .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Large-scale mixing of the DOTA ligand and iron salts in reactors.
- Continuous monitoring and adjustment of pH and temperature to optimize yield.
- Use of industrial crystallizers or filtration systems for purification .
Análisis De Reacciones Químicas
Types of Reactions: Iron DOTA Sodium Salt undergoes various chemical reactions, including:
Oxidation-Reduction (Redox) Reactions: The iron center can participate in redox reactions, where it can be oxidized or reduced depending on the reagents and conditions.
Substitution Reactions: The DOTA ligand can be substituted with other ligands under specific conditions, altering the properties of the complex.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various ligands such as phosphines, amines.
Major Products:
Oxidation Products: Iron(III) complexes.
Reduction Products: Iron(II) complexes.
Substitution Products: Complexes with different ligands.
Aplicaciones Científicas De Investigación
Iron DOTA Sodium Salt has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Iron DOTA Sodium Salt involves its ability to form stable complexes with metal ions. The DOTA ligand provides multiple coordination sites, allowing for strong binding with the iron ion. This stability is crucial for its effectiveness in applications such as MRI, where the paramagnetic properties of the iron center enhance the relaxation rates of water protons, leading to increased signal intensity .
Comparación Con Compuestos Similares
Gadoteric Acid: A gadolinium-based contrast agent used in MRI, similar to Iron DOTA Sodium Salt in its application but with gadolinium instead of iron.
Ferrous Sulfate: An iron supplement used to treat iron deficiency anemia, differing in its primary use and simpler structure compared to this compound.
Uniqueness: this compound is unique due to its combination of the DOTA ligand and iron, providing both stability and paramagnetic properties. This makes it particularly suitable for applications in MRI and other fields requiring stable iron complexes .
Propiedades
IUPAC Name |
sodium;iron(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O8.Fe.Na/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);;/q;+3;+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSSERXVJCTXJB-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FeN4NaO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857875 |
Source


|
| Record name | Iron(3+) sodium 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149819-85-2 |
Source


|
| Record name | Iron(3+) sodium 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
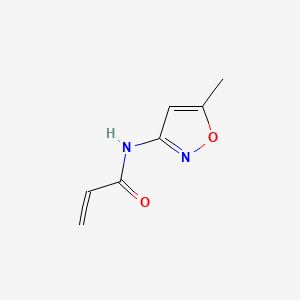
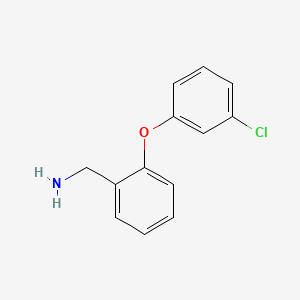
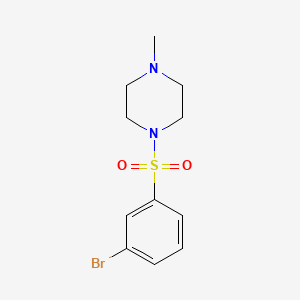

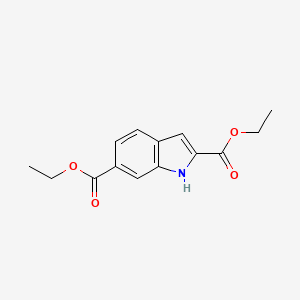
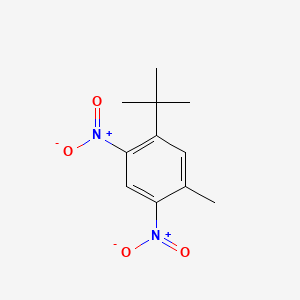
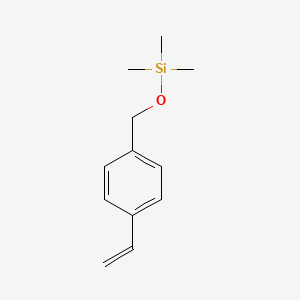
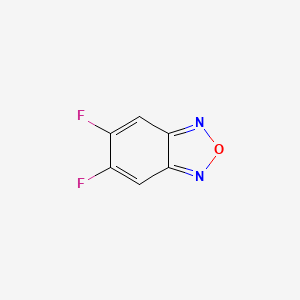
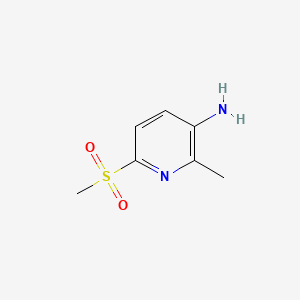
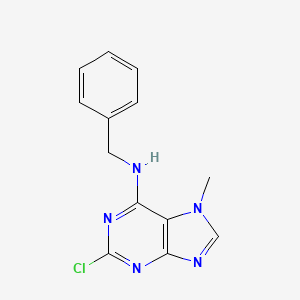
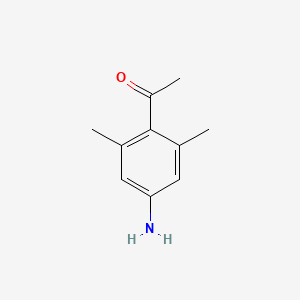
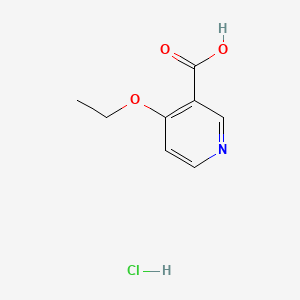
![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)
